molecular formula C19H16ClN3OS B2835005 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-chlorobenzyl)oxime CAS No. 478063-11-5

1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-chlorobenzyl)oxime

Cat. No.: B2835005
CAS No.: 478063-11-5
M. Wt: 369.87
InChI Key: HWUZFSNDDBIUPB-WSDLNYQXSA-N
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Description

This compound is a derivative of thiazolo[3,2-a]benzimidazole . Thiazolo[3,2-a]benzimidazole systems have been known for more than seven decades . They have been the subject of considerable interest due to their biological activities .


Synthesis Analysis

Thiazolo[3,2-a]benzimidazoles can be synthesized from 2-mercaptobenzimidazoles . The reaction of 2-mercapto-benzimidazole with ketones in boiling AcOH/H2SO4 affords 2-benzimidazolylthioacetophenone derivatives . These sulphides are then cyclized to give the corresponding thiazolo[3,2-a]benzimidazoles using PPA or [hydroxy (tosyloxy)iodo]benzene .


Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]benzimidazoles is well established . The thiazolo[3,2-a]benzimidazole moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .


Chemical Reactions Analysis

The proposed reaction mechanism involved nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which underwent [3,3]-Claisen rearrangement to give a vinyliodonium ylide .

Scientific Research Applications

Synthesis and Biological Activities

The synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives and their biological activities have been explored. One study reported the preparation of 1-(6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone through the bromination of 1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone. These compounds demonstrated potent immunosuppressive and immunostimulatory activities against macrophages and T-lymphocytes. Notably, certain derivatives were significant inhibitors of LPS-stimulated NO generation and exhibited strong cytotoxicity against various cancer cell lines, highlighting their potential as multipotent compounds with promising biological activities (H. Abdel‐Aziz, N. Hamdy, A. Gamal-Eldeen, I. Fakhr, 2011).

Antimycotic and Anti-inflammatory Applications

Other related compounds, such as those derived from benzimidazole and thiazole moieties, have been synthesized and tested for antimycotic and anti-inflammatory activities. For example, the synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime have been reported. These studies indicate the potential of such compounds in antimycotic applications, with certain derivatives being selected for further research due to their promising preliminary data (M. Raga, M. Moreno-Mañas, M. R. Cuberes, C. Palacín, J. Castello, J. Ortiz, 1992).

Photoreactivity and Chemical Transformations

The photoreactivity of related heterocyclic compounds has also been studied, providing insight into their chemical transformations under UV irradiation. Such studies offer a deeper understanding of the photophysical properties and potential applications of these compounds in various fields, including materials science and photodynamic therapy (W. M. Abdou, M. Sidky, H. Wamhoff, 1987).

Properties

IUPAC Name

(E)-N-[(4-chlorophenyl)methoxy]-1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3OS/c1-12(22-24-11-14-7-9-15(20)10-8-14)18-13(2)23-17-6-4-3-5-16(17)21-19(23)25-18/h3-10H,11H2,1-2H3/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUZFSNDDBIUPB-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC3=CC=CC=C3N12)C(=NOCC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=NC3=CC=CC=C3N12)/C(=N/OCC4=CC=C(C=C4)Cl)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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